molecular formula C19H16N2O3 B6416048 2-(4-Cbz-Aminopheny)-5-hydroxypyridine, 95% CAS No. 1261915-04-1

2-(4-Cbz-Aminopheny)-5-hydroxypyridine, 95%

Cat. No. B6416048
CAS RN: 1261915-04-1
M. Wt: 320.3 g/mol
InChI Key: UMQBXCISNIGSRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Cbz-Aminopheny)-5-hydroxypyridine (5-OH-Cbz-AP) is a versatile organic compound used in a variety of scientific and industrial applications. It is a hydroxylated derivative of 4-carboxybenzyl-aminophenol (Cbz-AP). 5-OH-Cbz-AP is used in a range of synthetic and research applications, including synthesis of pharmaceuticals, biochemistry, and materials science.

Scientific Research Applications

2-(4-Cbz-Aminopheny)-5-hydroxypyridine, 95% is used in a range of scientific research applications. It is used in the synthesis of pharmaceuticals, including antifungal and antiviral agents. It is also used in biochemistry, such as the synthesis of peptides and proteins, and in materials science, such as the synthesis of polymers and nanomaterials.

Mechanism of Action

2-(4-Cbz-Aminopheny)-5-hydroxypyridine, 95% is a hydroxylated derivative of 4-carboxybenzyl-aminophenol (Cbz-AP). It is a versatile organic compound used in a variety of scientific and industrial applications. The hydroxyl group in 2-(4-Cbz-Aminopheny)-5-hydroxypyridine, 95% acts as a nucleophile, which can react with electrophiles such as alkyl halides and other electrophilic compounds. This reaction is known as an SN2 reaction, and it is the basis for many of the reactions in which 2-(4-Cbz-Aminopheny)-5-hydroxypyridine, 95% is used.
Biochemical and Physiological Effects
2-(4-Cbz-Aminopheny)-5-hydroxypyridine, 95% is used in a variety of scientific and industrial applications, but it is not known to have any direct biochemical or physiological effects. However, it is used as a precursor in the synthesis of pharmaceuticals, biochemicals, and materials, which may have biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

2-(4-Cbz-Aminopheny)-5-hydroxypyridine, 95% has several advantages for use in lab experiments. It is a versatile compound that can be used in a variety of reactions and is relatively easy to synthesize. It is also relatively stable and can be stored at room temperature. One limitation of 2-(4-Cbz-Aminopheny)-5-hydroxypyridine, 95% is that it is a relatively expensive compound, which may limit its use in some experiments.

Future Directions

2-(4-Cbz-Aminopheny)-5-hydroxypyridine, 95% is a versatile compound with a range of applications in scientific and industrial research. Possible future directions for 2-(4-Cbz-Aminopheny)-5-hydroxypyridine, 95% include the development of new pharmaceuticals, biochemicals, and materials; the development of new synthetic methods; and the exploration of new applications.

Synthesis Methods

2-(4-Cbz-Aminopheny)-5-hydroxypyridine, 95% is synthesized through a series of steps starting with the reaction of 4-carboxybenzyl-aminophenol with sodium hydroxide to form a sodium salt. This salt is then reacted with an alkyl halide in the presence of a base to form an alkyl ester. The alkyl ester is then treated with a base to form an alkoxide, which is then reacted with a hydroxyl group to form 2-(4-Cbz-Aminopheny)-5-hydroxypyridine, 95%. The overall reaction is as follows:
4-carboxybenzyl-aminophenol + NaOH → sodium salt
sodium salt + alkyl halide + base → alkyl ester
alkyl ester + base → alkoxide
alkoxide + hydroxyl group → 2-(4-Cbz-Aminopheny)-5-hydroxypyridine, 95%

properties

IUPAC Name

benzyl N-[4-(5-hydroxypyridin-2-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c22-17-10-11-18(20-12-17)15-6-8-16(9-7-15)21-19(23)24-13-14-4-2-1-3-5-14/h1-12,22H,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQBXCISNIGSRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=NC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.